molecular formula C6H8F3NO4 B6209052 ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate CAS No. 2703775-13-5

ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B6209052
CAS No.: 2703775-13-5
M. Wt: 215.13 g/mol
InChI Key: SQZIYHXTPHHRHT-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroacetamido group, which imparts distinct reactivity and stability. It is a colorless liquid and is often used in research and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl 2-hydroxyacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl 2-hydroxyacetate+Trifluoroacetic anhydrideEthyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate\text{Ethyl 2-hydroxyacetate} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Ethyl 2-hydroxyacetate+Trifluoroacetic anhydride→Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxyacetate: Lacks the trifluoroacetamido group, resulting in different reactivity and applications.

    Trifluoroacetic acid: A simpler compound with distinct chemical properties.

    Ethyl trifluoroacetate: Similar in structure but lacks the hydroxyl group.

Uniqueness

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the hydroxyl and trifluoroacetamido groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in specialized applications where both functionalities are required .

Properties

CAS No.

2703775-13-5

Molecular Formula

C6H8F3NO4

Molecular Weight

215.13 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]acetate

InChI

InChI=1S/C6H8F3NO4/c1-2-14-4(12)3(11)10-5(13)6(7,8)9/h3,11H,2H2,1H3,(H,10,13)

InChI Key

SQZIYHXTPHHRHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C(F)(F)F)O

Purity

95

Origin of Product

United States

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